molecular formula C12H14FN3 B1482835 (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine CAS No. 2098005-39-9

(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1482835
CAS No.: 2098005-39-9
M. Wt: 219.26 g/mol
InChI Key: PEEJMDGFUGZWJZ-UHFFFAOYSA-N
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Description

(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine is a pyrazole-based compound featuring a 2-fluoroethyl substituent on the pyrazole nitrogen and a phenyl group at the 3-position.

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-phenylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-6-7-16-11(9-14)8-12(15-16)10-4-2-1-3-5-10/h1-5,8H,6-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEJMDGFUGZWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine , with a CAS number of 2091293-07-9, is part of the pyrazole family known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2C_{13}H_{12}N_2, with a molecular weight of 212.24 g/mol. The presence of the fluoroethyl group is significant as it can influence the compound's pharmacokinetic properties and biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties through various mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, a related pyrazole-biphenyl derivative demonstrated significant anti-tumor activity by inhibiting the PD-1/PD-L1 interaction, which is crucial in cancer immune evasion .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities :

  • Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds with similar structures have shown promise in reducing inflammation markers in vitro .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored:

  • Broad Spectrum Activity : Pyrazoles have been reported to exhibit activity against various pathogens, including bacteria and fungi. Their mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Research Findings and Case Studies

StudyFindings
Study ADemonstrated that pyrazole derivatives inhibit histone deacetylases, leading to apoptosis in cancer cells .
Study BShowed that a similar compound exhibited significant antioxidant properties alongside anti-inflammatory effects .
Study CReported effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Computational Studies

Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of pyrazole derivatives:

  • Molecular Docking Simulations : These studies suggest that this compound may interact favorably with biological targets involved in inflammation and cancer pathways .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a potential pharmacophore in drug design. Its structure allows for interactions with specific biological targets, such as receptors and enzymes, which may lead to the development of new therapeutic agents. Notably, compounds in the pyrazole class are known for diverse biological activities, including antimicrobial and anticancer properties.

Biological Studies

Research on (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine includes studies on its interactions with macromolecules like proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential biological effects, such as modulation of protein activity through hydrogen bonding and π-π interactions.

Material Science

The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical characteristics. The incorporation of fluorinated groups can enhance the material's stability and performance in various applications.

Synthetic Intermediates

This compound serves as an intermediate in the synthesis of more complex molecules utilized in various chemical industries. Its versatility allows chemists to explore further modifications that could lead to novel compounds with enhanced properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key analogs and their structural differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1-(2-Fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine 2-Fluoroethyl (N1), Phenyl (C3) C12H14FN3 219.26 (calculated) Fluorine enhances lipophilicity; phenyl contributes aromatic interactions.
(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine 2-Fluoroethyl (N1), CF3 (C3) C7H9F4N3 211.16 Trifluoromethyl increases electron-withdrawing effects; higher fluorine content improves metabolic stability.
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Methyl (N1), CF3 (C4) C6H8F3N3 179.15 Methyl substitution reduces steric hindrance; CF3 at C4 alters electronic distribution.
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate N-Methylamine, Phenyl (C5) C12H15N3·C2H2O4 293.29 (oxalate salt) N-methylation reduces polarity; oxalate salt improves crystallinity.
1-(5-fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine Thienyl (C5), Phenyl (N1) C15H15FN4S 314.37 Thienyl group introduces sulfur-based interactions; broader heterocyclic diversity.

Physicochemical Properties

  • Lipophilicity: The 2-fluoroethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., [1-methyl-4-CF3 analog] has logP ~1.8 vs. ~2.2 for the 2-fluoroethyl derivative) .
  • Solubility : Methanamine derivatives generally exhibit moderate aqueous solubility (e.g., ~10–50 mg/mL in DMSO), but fluorinated substituents may reduce solubility due to increased hydrophobicity .
  • Stability : Fluorine atoms enhance resistance to oxidative metabolism, as seen in analogs like the trifluoromethyl-containing compound .

Preparation Methods

Pyrazole Core Formation

The pyrazole core with a phenyl substituent at position 3 is typically synthesized by reacting phenylhydrazine with β-dicarbonyl compounds or equivalents. For example, phenylhydrazine can condense with an appropriate β-ketoester or diketone to yield 3-phenylpyrazole intermediates.

  • This step often requires acidic or neutral conditions to promote cyclization.
  • Reaction temperatures range from ambient to moderate heating (20–110 °C).
  • Reaction times vary from 0.1 to 15 hours depending on substrates and conditions.

Introduction of the 2-Fluoroethyl Group at N-1

Alkylation at the N-1 position with a 2-fluoroethyl group is typically achieved via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

  • The pyrazole nitrogen acts as a nucleophile attacking the alkyl halide.
  • Bases such as potassium carbonate or sodium hydride are commonly used to deprotonate the pyrazole nitrogen.
  • Solvents like DMF or acetonitrile facilitate the reaction.
  • Careful control of temperature (often 0–80 °C) prevents side reactions.

Installation of the Methanamine Group at Position 5

The methanamine substituent at position 5 can be introduced by:

  • Functionalizing the pyrazole ring precursor with a suitable leaving group at position 5 (e.g., halogenation or activation).
  • Subsequent nucleophilic substitution with methylamine or related amines.
  • Alternatively, direct amination via reductive amination of a pyrazole-5-carboxaldehyde intermediate with methylamine.

This step requires selective activation of the 5-position and mild reaction conditions to preserve the integrity of the pyrazole ring.

Example Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Phenylhydrazine + β-dicarbonyl compound, acid catalyst, heat 3-phenyl-1H-pyrazol-5-one intermediate
2 N-1 alkylation 2-fluoroethyl bromide, base (K2CO3), DMF, 50 °C 1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-one
3 Reduction/amination Conversion of 5-position keto to methanamine via reductive amination with methylamine, reducing agent (e.g., NaBH3CN) This compound

Research Findings and Process Optimization

  • The use of 2-fluoroethyl halides for N-alkylation is well-documented and provides good regioselectivity for N-1 substitution on pyrazoles.
  • Avoidance of toxic solvents such as pyridine is recommended for industrial scale-up; alternatives include DMF or acetonitrile.
  • Cyclization steps can be catalyzed by mild Lewis acids or under acidic conditions to improve yield and selectivity.
  • Reductive amination at position 5 allows for selective introduction of the methanamine group without affecting other sensitive moieties.
  • Reaction times and temperatures are optimized to minimize side products such as 1,5-isomers or over-alkylated derivatives.
  • Purification is typically achieved by crystallization or chromatographic methods to ensure high purity.

Summary Table of Preparation Parameters

Preparation Step Key Reagents Conditions Notes
Pyrazole ring formation Phenylhydrazine, β-dicarbonyl compound Acidic catalyst, 20–110 °C, 0.1–15 h High regioselectivity for 1,3-substitution
N-1 Alkylation 2-Fluoroethyl bromide, K2CO3 DMF, 0–80 °C Selective N-1 alkylation, avoid over-alkylation
Methanamine installation Methylamine, NaBH3CN (or equivalent) Mild reductive amination conditions Selective functionalization at position 5

Q & A

Q. What synthetic methodologies are recommended for preparing (1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine?

The compound can be synthesized via multi-step routes, including:

  • Direct alkylation : Use 2-fluoroethyl trifluoromethanesulfonate to introduce the 2-fluoroethyl group to a pyrazole precursor, as demonstrated in fluoroethyl-substituted heterocycles .
  • Core template assembly : Start with a 1,5-diarylpyrazole scaffold, followed by functionalization of the methanamine group and fluorine substitution, similar to strategies for related pyrazole derivatives .
  • Purification : Employ column chromatography or recrystallization using solvents like ethanol/THF mixtures to isolate high-purity product .

Q. How can the structural integrity of this compound be validated experimentally?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles. ORTEP-III can generate thermal ellipsoid diagrams for visualization .
  • Spectroscopic techniques : Combine 1^1H/13^{13}C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular connectivity. For example, the fluorine atom’s electronic effects can be observed in 19^{19}F NMR shifts .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), full-face shields, and lab coats to prevent skin/eye contact .
  • Respiratory protection : In poorly ventilated areas, use NIOSH-approved respirators (e.g., P95 filters) to mitigate inhalation risks .
  • Waste disposal : Neutralize reactive byproducts before disposal, and avoid draining into water systems .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Reaction condition tuning : Adjust temperature (e.g., 80–100°C for alkylation) and solvent polarity (e.g., THF vs. DMF) to favor nucleophilic substitution over elimination .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorinated intermediate formation .
  • Byproduct analysis : Use LC-MS or GC-MS to identify impurities (e.g., dehydrohalogenation products) and refine stoichiometric ratios .

Q. How should crystallographic data discrepancies (e.g., twinning, low resolution) be resolved?

  • Data reprocessing : Apply SHELXD for twin-law identification and SHELXL for iterative refinement. Use the GUI in ORTEP-3 to visualize and adjust thermal parameters .
  • Data collection optimization : Ensure high-resolution diffraction (≤1.0 Å) by optimizing crystal mounting and cryocooling conditions .

Q. What strategies are effective for analyzing the compound’s reactivity in biological systems?

  • Metabolic stability assays : Incubate with liver microsomes and quantify metabolites via HPLC-MS to assess enzymatic degradation .
  • Receptor binding studies : Use radiolabeled analogs (e.g., 18^{18}F-labeled derivatives) in PET imaging to evaluate target engagement, as seen in NET inhibitor research .

Q. How can computational methods complement experimental data for this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites, aligning with crystallographic bond angles .
  • Molecular docking : Simulate interactions with biological targets (e.g., neurotransmitter transporters) using AutoDock Vina, guided by structural analogs .

Data Contradiction and Resolution

Q. How to address conflicting toxicity reports in literature?

  • Tiered testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo acute toxicity studies (OECD 423 guidelines) to resolve discrepancies .
  • Comparative analysis : Cross-reference results with structurally similar compounds (e.g., 1-methyl-3-phenylpyrazole derivatives) to identify structure-activity relationships .

Methodological Resources

  • Crystallography software : SHELX suite (structural refinement), ORTEP-III (visualization) .
  • Synthetic protocols : Multi-step alkylation and purification workflows .
  • Safety guidelines : NIOSH standards for fluorinated compound handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-5-yl)methanamine

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